
1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
Descripción general
Descripción
1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C17H17ClN6O3 and its molecular weight is 388.81. The purity is usually 95%.
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Actividad Biológica
The compound 1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea , identified by its CAS number 1396864-49-5 , is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazole moieties are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C17H17ClN6O3 |
Molecular Weight | 388.8 g/mol |
CAS Number | 1396864-49-5 |
The compound features a complex structure with multiple functional groups, including a tetrazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, tetrazole-containing compounds have shown promising results against various cancer cell lines:
- Liver Carcinoma (Hep-G2) : IC50 values ranging from 1.0 to 4.0 mM were reported for several tetrazole derivatives.
- Lung Adenocarcinoma (A-549) : Similar IC50 values were observed, indicating significant cytotoxic effects.
In a comparative study, the synthesized tetrazole derivatives exhibited superior activity against Hep-G2 and A-549 cell lines compared to standard drugs like doxorubicin .
Antimicrobial Activity
Tetrazole compounds have also been evaluated for their antimicrobial properties. A study reported that certain derivatives displayed notable antibacterial activity with MIC values in the low micromolar range against various bacterial strains. The mechanism of action is hypothesized to involve the inhibition of bacterial enzyme systems .
Urease Inhibition
The compound has been investigated for its urease inhibitory activity, which is significant in the treatment of infections caused by urease-producing bacteria such as Helicobacter pylori. In vitro studies indicated that some tetrazole derivatives achieved IC50 values as low as 2.14 µM, outperforming traditional urease inhibitors .
Study 1: Anticancer Efficacy
A group of researchers synthesized a series of tetrazole derivatives and tested their efficacy against multiple cancer cell lines. The study found that compounds similar to This compound exhibited enhanced anticancer properties due to structural modifications that improved bioavailability and target specificity .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of tetrazole derivatives. The study utilized a panel of pathogenic bacteria to assess the effectiveness of various synthesized compounds, revealing that those with chlorophenyl substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts .
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities attributed to its structural components, particularly the tetrazole ring, which is known for its pharmacological versatility. Key areas of application include:
Urease Inhibition
Recent studies have highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme linked to various medical conditions such as kidney stones and peptic ulcers. The inhibition of urease can mitigate these health issues. Research indicates that derivatives of urea and thiourea, similar to 1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, have shown promising urease inhibitory activity .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies involving related compounds have demonstrated that modifications in the urea structure can enhance anticancer efficacy against various cancer cell lines. The design of novel analogues targeting specific cancer pathways has been a focus of recent research . For instance, compounds with similar backbones have shown significant activity against breast cancer cell lines (MDA-MB 231), indicating a pathway for further development .
Case Study 1: Urease Inhibitors
A study published in GSC Biological and Pharmaceutical Sciences investigated the synthesis and biochemical evaluation of urease inhibitors based on thiourea derivatives. The findings indicated that compounds with chloro and methoxy substitutions exhibited enhanced inhibitory effects compared to traditional urease inhibitors . This suggests that this compound could be a viable candidate for further exploration in this area.
Case Study 2: Anticancer Agents
Research published in GSC Online Press focused on the design and synthesis of novel urea and thiourea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE). The study demonstrated that specific modifications to the urea structure could significantly enhance anticancer activity. This reinforces the potential application of this compound in developing new anticancer therapies .
Análisis De Reacciones Químicas
Hydrolysis of the Urea Group
The urea functional group undergoes hydrolysis under acidic or basic conditions to yield substituted amines or isocyanates.
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Acidic Hydrolysis :
Reacting with concentrated HCl (6M) at 80°C for 8 hours cleaves the urea bond, producing 3-chloroaniline and 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline . -
Basic Hydrolysis :
Treatment with NaOH (2M) at 60°C generates sodium cyanate intermediates, which further decompose to CO₂ and ammonia derivatives .
Functionalization of the Tetrazolone Ring
The tetrazolone ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) exhibits reactivity at the N1 and N2 positions:
Alkylation/Acylation
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Reaction with methyl iodide in DMF/K₂CO₃ selectively alkylates the N1 position, forming 1-(2-methoxyethyl)-4-methyl-5-oxo-1,4-dihydrotetrazole derivatives .
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Acylation with acetyl chloride in pyridine yields 1-acetyl-tetrazolone analogs.
Ring-Opening Reactions
Under reductive conditions (H₂, Pd/C), the tetrazolone ring opens to form aminoguanidine derivatives :
Nucleophilic Aromatic Substitution (Chlorophenyl Group)
The electron-withdrawing chlorine on the phenyl ring enables nucleophilic substitution under specific conditions:
Reaction Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
DMSO, 120°C, 12h | Piperidine | 3-piperidinophenylurea derivative | 78% | |
DMF, CuI, 100°C | Sodium methoxide | 3-methoxyphenylurea derivative | 65% |
Reduction of the Keto Group
The 5-oxo group in the tetrazolone ring is reduced to a hydroxyl or methylene group:
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NaBH₄/MeOH : Converts the keto group to a secondary alcohol (5-hydroxy-tetrazole ) with 85% efficiency.
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LiAlH₄/THF : Fully reduces the keto group to a methylene group (5-methylene-tetrazole ) .
Cross-Coupling Reactions
The aryl halide (chlorophenyl) participates in palladium-catalyzed couplings:
Oxidation of the Methoxyethyl Chain
The 2-methoxyethyl side chain oxidizes to a carboxylic acid using KMnO₄/H₂SO₄:
This reaction modifies solubility and hydrogen-bonding capacity .
Key Stability Considerations
Q & A
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, and how can reaction conditions be optimized for higher yield?
Basic
The synthesis of urea-tetrazole derivatives typically involves multi-step processes. A plausible route for this compound includes:
Tetrazole Intermediate Formation : Cyclization of nitrile precursors with sodium azide under acidic conditions to form the 5-oxo-tetrazole core .
Functionalization : Alkylation of the tetrazole nitrogen with 2-methoxyethyl groups using reagents like 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
Urea Coupling : Reaction of the tetrazole-bearing aryl amine with 3-chlorophenyl isocyanate in anhydrous DMF or THF, catalyzed by triethylamine .
Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reaction times and temperatures (e.g., 60–80°C for urea coupling) .
- Employ microwave-assisted synthesis to enhance reaction rates and yields for cyclization steps .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic
A combination of spectroscopic and analytical methods ensures accurate characterization:
- ¹H/¹³C NMR : Confirm the presence of the urea moiety (NH signals at δ ~8.5–10.0 ppm) and methoxyethyl group (singlet at δ ~3.3–3.5 ppm for OCH₃) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and tetrazole ring vibrations (C=N at ~1450–1500 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., calculated vs. observed m/z) and detect fragmentation patterns specific to the tetrazole core .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions in the urea linkage (if single crystals are obtainable) .
Q. How can researchers investigate the mechanism of action of this compound against fungal pathogens, given structural similarities to known triazole antifungals?
Advanced
Despite structural differences (tetrazole vs. triazole), mechanistic studies can leverage established antifungal frameworks:
Enzyme Inhibition Assays : Test inhibition of fungal lanosterol 14α-demethylase (CYP51), a target for triazoles like fluconazole. Compare IC₅₀ values using recombinant CYP51 enzymes and ergosterol quantification .
Comparative MIC Studies : Evaluate minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp. alongside fluconazole. Note discrepancies in potency linked to tetrazole’s altered electron distribution .
Resistance Profiling : Assess cross-resistance in azole-resistant strains to determine if tetrazole derivatives bypass common resistance mechanisms (e.g., efflux pumps) .
Q. What strategies can be employed to resolve contradictions in reported biological activity data for urea-tetrazole derivatives across different studies?
Advanced
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Standardized Assay Conditions : Use CLSI or EUCAST guidelines for antifungal/antibacterial assays to ensure consistency in inoculum size, media, and incubation .
- Dose-Response Curves : Generate full dose-response relationships (e.g., 0.1–100 µM) rather than single-point data to account for threshold effects .
- Meta-Analysis : Pool data from multiple studies (e.g., MICs, cytotoxicity) and apply statistical models (ANOVA, regression) to identify confounding variables (e.g., solvent effects, cell line specificity) .
Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound with potential enzymatic targets?
Advanced
Molecular Docking : Use software like AutoDock Vina to model interactions between the tetrazole-urea scaffold and active sites of target enzymes (e.g., kinases, CYP450). Prioritize hydrogen bonds with urea NH groups and hydrophobic contacts with the chlorophenyl ring .
MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and identify key residues (e.g., catalytic aspartate in proteases) .
QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electron-density maps to predict activity against related targets .
Q. What experimental approaches are suitable for evaluating the compound’s pharmacokinetic properties in preclinical studies?
Advanced
In Vitro ADME :
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid.
- Plasma Stability : Incubate with mouse/human plasma (37°C, 24 hr) and quantify degradation via LC-MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
In Vivo Pharmacokinetics : Administer orally (10 mg/kg) to rodents, collect plasma at intervals (0–24 hr), and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
Advanced
Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and polar mobile phases (hexane:isopropanol 90:10) .
Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during urea formation to induce enantioselectivity .
X-ray Crystallography : Confirm absolute configuration of resolved enantiomers .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-27-10-9-23-17(26)24(22-21-23)15-7-5-13(6-8-15)19-16(25)20-14-4-2-3-12(18)11-14/h2-8,11H,9-10H2,1H3,(H2,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUUXFXKZWSZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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